molecular formula C21H21N3O5S B2857578 N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683792-05-4

N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2857578
CAS RN: 683792-05-4
M. Wt: 427.48
InChI Key: PQWJVJPTSDPCSS-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, commonly known as compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization of New Polyamides

Research by Faghihi et al. (2010) involved the synthesis and characterization of optically active polyamides with pendent groups derived from similar compounds. These polyamides displayed good solubility in polar organic solvents, indicating potential applications in materials science (Faghihi, Absalar, & Hajibeygi, 2010).

Inhibition of Carbonic Anhydrase Isoforms

Sethi et al. (2013) synthesized derivatives incorporating similar chemical structures, which were effective inhibitors of human carbonic anhydrase isoforms I, II, and VII. These findings could be significant for pharmaceutical applications in treating diseases associated with these enzymes (Sethi, Verma, Tanc, Carta, & Supuran, 2013).

Cardiac Electrophysiological Activity

Morgan et al. (1990) reported on the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, showcasing their potential as selective class III agents. This suggests possible therapeutic uses in cardiac arrhythmias (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

Structural Analysis

Bülbül et al. (2015) conducted a study on the crystal structure, spectroscopy, SEM analysis, and computational studies of N-(1,3-Dioxoisoindolin-2yl)benzamide. Their work provides valuable insights into the molecular structure and interactions of related compounds (Bülbül, Köysal, Dege, Gümüş, & Ağar, 2015).

Antimicrobial Activities

Mange et al. (2013) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. This research opens avenues for the development of new antimicrobial agents (Mange, Isloor, Malladi, Isloor, & Fun, 2013).

Anticancer Evaluation

Ravichandiran et al. (2019) evaluated the cytotoxic activity of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety against human cancer cell lines. This suggests potential applications in cancer treatment (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Antiepileptic Activity

Asadollahi et al. (2019) investigated the antiepileptic activity of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, highlighting their potential in epilepsy treatment (Asadollahi, Asadi, Hosseini, Ekhtiari, Biglar, & Amanlou, 2019).

properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-9-11-24(12-10-13)30(28,29)15-7-5-14(6-8-15)19(25)22-17-4-2-3-16-18(17)21(27)23-20(16)26/h2-8,13H,9-12H2,1H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWJVJPTSDPCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

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